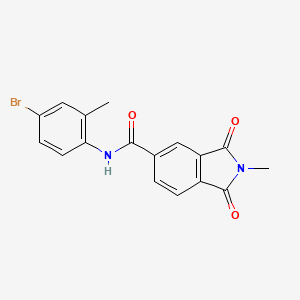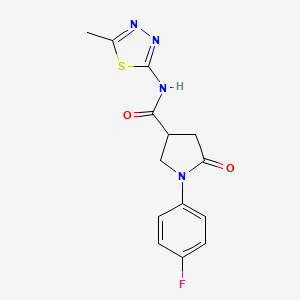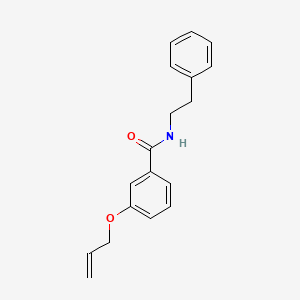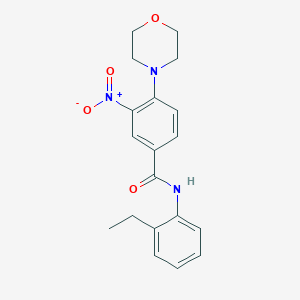![molecular formula C18H28ClNO3 B4399062 1-(3-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4399062.png)
1-(3-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride
Overview
Description
1-(3-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride, also known as MDPV, is a synthetic cathinone that belongs to the family of psychoactive substances. MDPV is a popular research chemical that has gained significant attention in recent years due to its potent stimulant effects and potential for abuse.
Mechanism of Action
1-(3-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride acts as a potent reuptake inhibitor of dopamine and norepinephrine. It binds to the transporter proteins responsible for the reuptake of these neurotransmitters, preventing their uptake and leading to an increase in their concentrations in the synaptic cleft. This results in increased stimulation of the central nervous system and produces the stimulant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of physiological and biochemical effects. It increases heart rate, blood pressure, and body temperature, and can lead to dehydration, hyperthermia, and cardiovascular complications. This compound has also been shown to produce changes in brain activity and can lead to addiction and other psychiatric disorders.
Advantages and Limitations for Lab Experiments
1-(3-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride has several advantages for use in lab experiments. It is a potent stimulant that produces consistent effects, making it useful for studying the effects of stimulants on the brain. However, this compound has several limitations, including its potential for abuse and toxicity. Its use in lab experiments must be carefully controlled to ensure the safety of researchers and subjects.
Future Directions
There are several future directions for 1-(3-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride research. One area of interest is the development of new treatments for conditions such as ADHD and depression. This compound has been shown to produce similar effects to traditional stimulant medications, and further research may lead to the development of new, more effective medications. Another area of interest is the development of new methods for detecting and preventing the abuse of this compound and other synthetic cathinones. This may include the development of new drug tests or the identification of new treatment options for addiction and other psychiatric disorders.
Scientific Research Applications
1-(3-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride has been used extensively in scientific research to study its effects on the central nervous system. It has been shown to have potent stimulant effects and acts as a dopamine and norepinephrine reuptake inhibitor. This compound has been used to study the effects of stimulants on the brain and to develop new treatments for conditions such as attention deficit hyperactivity disorder (ADHD) and depression.
properties
IUPAC Name |
1-[3-[2-[2-(3-methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3.ClH/c1-15-5-4-8-19(14-15)9-10-21-11-12-22-18-7-3-6-17(13-18)16(2)20;/h3,6-7,13,15H,4-5,8-12,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHYNMXQAAJJGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCOCCOC2=CC=CC(=C2)C(=O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[4-(benzyloxy)benzoyl]-1-piperazinecarboxylate](/img/structure/B4398980.png)
![2-methyl-N-{2-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B4398984.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4398996.png)


![1-methyl-4-[3-(phenylthio)propyl]piperazine hydrochloride](/img/structure/B4399006.png)




![1-{2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenyl}propan-1-one hydrochloride](/img/structure/B4399055.png)
![2-{[5-(2-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B4399061.png)
![2-{5-[4-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4399064.png)